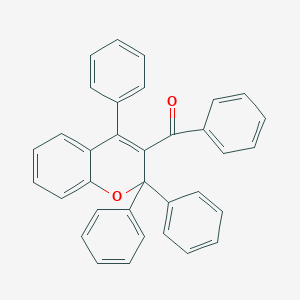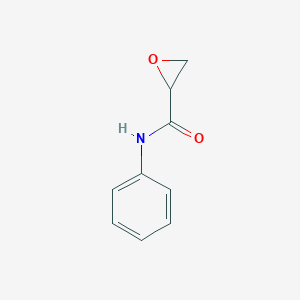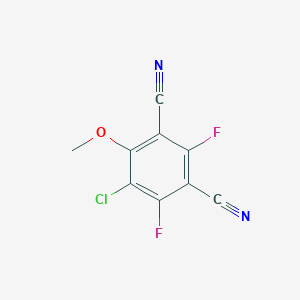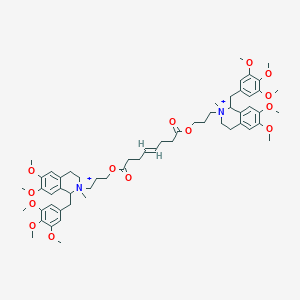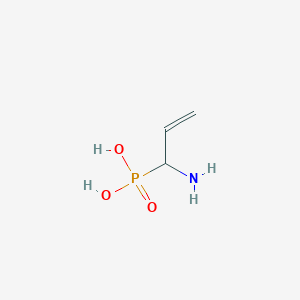![molecular formula C8H6FNO2 B034776 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 103361-99-5](/img/structure/B34776.png)
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Descripción general
Descripción
“7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that is part of the N-phenylimide class of herbicides . It is also known as flumioxazin . The compound has a molecular formula of C19H15FN2O4 .
Synthesis Analysis
The synthesis of compounds similar to “7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” has been reported in the literature. For instance, a series of functionalized (Z)-3-(2-oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ones were synthesized in excellent yields . Another study reported the successful development of a Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” includes a benzoxazinone core with a fluorine atom at the 7-position . The presence of the fluorine atom at this position is believed to contribute to the compound’s phytotoxic activity .
Aplicaciones Científicas De Investigación
Synthesis of 3-Aryl-2H-Benzo[b][1,4]oxazin-2-ones
This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction with 2-oxo-2-arylacetic acids . This method is convenient and efficient, and it has been demonstrated to be compatible with a wide range of functional groups .
Production of Natural Products
The compound plays a crucial role in the synthesis of natural products like cephalandole A . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
Asymmetric Hydrogenation
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is used in the Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This process leads to the preparation of a series of chiral dihydrobenzoxazinones .
Bio-Based Benzoxazine Resin Synthesis
This compound is also used in the synthesis of entirely bio-based benzoxazine resins . These resins are synthesized from natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXHEOGQVPEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547845 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103361-99-5 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a significant compound in agricultural research due to its potential as a herbicide. It serves as a key intermediate in the synthesis of flumioxazin, a commercially available herbicide. [, , ]. Studies have investigated its phytotoxic effects on various plant species, including wheat and its common weeds. []
A: This compound can be efficiently synthesized through catalytic hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst. [] Alternatively, it can be produced by catalytic hydrogenation of methyl 2-(5-fluoro-2-nitrophenoxy) acetate, also using Raney Nickel as a catalyst. []
A: Research indicates that a reaction temperature of 70°C, a reaction time of 4 hours, a catalyst amount of 5% (w/w) relative to the starting material, a hydrogen pressure of 5 MPa, and methanol as a solvent (1000 mL/mol of starting material) are the optimal conditions for this synthesis. []
A: Yes, studies have shown that both the Raney Nickel catalyst and the methanol solvent can be reused multiple times (up to four times) without negatively impacting the yield or purity of the final product. []
A: The structure of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is confirmed through a combination of analytical techniques. These include elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). []
A: Yes, a quantitative analytical method utilizing reversed-phase high-performance liquid chromatography (HPLC) has been developed for 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. This method uses methanol as the solvent, a methanol-water (65:35, v/v) mixture as the mobile phase, and an ODS column with UV detection. []
A: Yes, research has explored the impact of aromatic ring functionalization on the herbicidal activity of benzoxazinones, including 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Studies suggest that halogenation at the C-6 position and fluorination at the C-7 position significantly enhance phytotoxicity. Molecular volume and dipole moment appear to be crucial factors influencing their activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

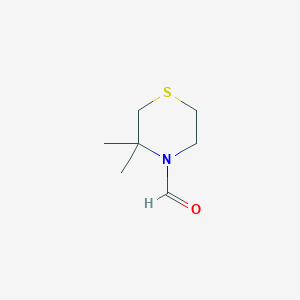
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)


